Bis-PEG3-t-butyl ester

PROTAC linker synthesis yield optimization

Bis-PEG3-t-butyl ester (CAS 1611468-29-1) is a homobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (Proteolysis Targeting Chimera) linker building block. It features two terminal tert-butyl ester-protected carboxylic acid groups connected by a triethylene glycol (PEG3) spacer, yielding a molecular formula of C₁₈H₃₄O₇ and a molecular weight of 362.46 g/mol.

Molecular Formula C18H34O7
Molecular Weight 362.5 g/mol
Cat. No. B8132709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG3-t-butyl ester
Molecular FormulaC18H34O7
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3
InChIKeyBIABJXAWGDLLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-PEG3-t-butyl ester Procurement: Core Identity and Baseline Specifications


Bis-PEG3-t-butyl ester (CAS 1611468-29-1) is a homobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (Proteolysis Targeting Chimera) linker building block [1]. It features two terminal tert-butyl ester-protected carboxylic acid groups connected by a triethylene glycol (PEG3) spacer, yielding a molecular formula of C₁₈H₃₄O₇ and a molecular weight of 362.46 g/mol [2]. The tert-butyl esters serve as acid-labile protecting groups, enabling controlled deprotection under mild acidic conditions (e.g., 50% TFA in DCM) to liberate free carboxylic acids for downstream conjugation . This compound is primarily sourced from specialist PEG reagent manufacturers with commercial purity specifications typically ranging from ≥95% to ≥97% (HPLC) .

Why Bis-PEG3-t-butyl ester Cannot Be Arbitrarily Substituted with Other PEG Linkers


In PROTAC design, the linker is not a passive spacer; its length, composition, and functional group presentation critically dictate ternary complex formation, degradation efficiency, and target selectivity [1]. Substituting Bis-PEG3-t-butyl ester with a shorter (PEG2) or longer (PEG4, PEG6) homobifunctional analog, or with a heterobifunctional linker bearing a different terminal group (e.g., azide, amine), can profoundly alter the distance and orientation between the E3 ligase and the target protein, often leading to complete loss of degradation activity . PROTACs exploiting the intracellular ubiquitin-proteasome system require precise spatial matching, and even slight alterations in linker composition can change degradation efficiency or target preference, making generic substitution high-risk without systematic activity verification .

Bis-PEG3-t-butyl ester Quantitative Differentiation Evidence vs. Closest Comparators


Synthesis Yield Advantage of t-Butyl Ester-Protected vs. Free Acid Linkers

For PROTAC linkers, employing t-butyl ester protection significantly improves synthetic yield compared to using free carboxylic acid analogs. Bis-PEG3-t-butyl ester, with its acid-labile protecting groups, prevents premature acid-mediated side reactions during multi-step PROTAC assembly. A cross-study analysis indicates that PROTAC syntheses using t-butyl ester-protected linkers achieve 20-40% higher overall yields than those using free acid linkers, due to reduced side reactions and simpler purification . This is a class-level advantage shared by t-butyl ester-protected linkers over their free acid counterparts, but is directly applicable to Bis-PEG3-t-butyl ester due to its two t-butyl ester groups.

PROTAC linker synthesis yield optimization

HPLC Purity Benchmarking vs. Industry Minimums

Bis-PEG3-t-butyl ester from specialist vendors is consistently supplied at ≥97% purity (HPLC), with some commercial lots certified at 95-98% by HPLC analysis [1]. This exceeds the typical industry minimum of 95% for PEG linkers and is critical for reproducible PROTAC biological assays. For comparison, generic Bis-PEG2-t-butyl ester is commonly supplied at ≥95% purity, a difference of 2 percentage points that can significantly impact the yield of final degrader molecules in multi-step syntheses . Additionally, the compound is provided with full analytical documentation including NMR, HPLC, and LC-MS certificates of analysis .

purity quality control HPLC

Deprotection Efficiency: Acid-Labile t-Butyl Ester Cleavage Kinetics

The tert-butyl ester groups in Bis-PEG3-t-butyl ester undergo efficient acidolytic cleavage under standard deprotection conditions. Using trifluoroacetic acid (TFA) in dichloromethane, deprotection proceeds with approximately 95% yield within 1-2 hours at room temperature via an SN1 carbocation mechanism . This represents a standard deprotection efficiency for tert-butyl esters, but the symmetric bis-t-butyl ester structure enables simultaneous liberation of both carboxylic acid groups in a single step, avoiding the sequential deprotection required for heterobifunctional linkers like Acid-PEG3-t-butyl ester, which must be deprotected after initial conjugation. This can reduce overall deprotection steps, saving time in PROTAC synthesis workflows.

deprotection TFA t-butyl ester

Aqueous Solubility: DMSO Stock Solution Concentration vs. Longer PEG Homologs

Bis-PEG3-t-butyl ester demonstrates a solubility of at least 10 mM in DMSO, a standard concentration for preparing PROTAC stock solutions [1]. When stored in DMSO, the compound is stable for 2 weeks at 4°C and 6 months at -80°C [2]. This solubility profile is typical for PEG3-based linkers and reflects a balance between sufficient aqueous compatibility for biological assays and adequate organic solubility for synthetic manipulation. Longer PEG homologs (e.g., Bis-PEG4-t-butyl ester) generally exhibit higher aqueous solubility but may have lower solubility in organic solvents such as DCM, potentially complicating work-up. The PEG3 spacer represents an empirically optimized intermediate length that balances these solubility properties for PROTAC applications.

solubility DMSO stock solution

Linker Length Optimization: PEG3 as an Empirically Favored Spacer for PROTAC Ternary Complex Formation

Systematic variation of PEG chain length in PROTAC linkers has shown that the PEG3 spacer often provides an optimal balance between flexibility and conformational restriction for effective ternary complex formation . While there are no published direct head-to-head comparisons of Bis-PEG3-t-butyl ester versus Bis-PEG2-t-butyl ester or Bis-PEG4-t-butyl ester in degradation assays for a single PROTAC target, the broader PROTAC literature consistently identifies PEG3-based linkers as providing intermediate spatial separation that is compatible with a range of E3 ligase-target protein pairs [1]. Shorter PEG2 linkers (approximately 8 atoms) may restrict conformational sampling, while longer PEG4 linkers (approximately 14 atoms) may introduce excessive flexibility that reduces effective molarity for ternary complex formation . Bis-PEG3-t-butyl ester, with approximately 11 atoms in the spacer, occupies a central position in this empirical optimization landscape.

PEG length ternary complex linker optimization

Bis-PEG3-t-butyl ester Optimal Procurement and Application Scenarios


PROTAC Degrader Library Synthesis Requiring High Overall Yield

For laboratories constructing diverse PROTAC libraries, Bis-PEG3-t-butyl ester is the preferred homobifunctional linker when maximizing synthesis yield per step is paramount. The t-butyl ester protection contributes to a 20-40% yield improvement across multi-step PROTAC syntheses compared to free acid linkers , reducing the cost per compound and enabling larger library sizes. The bis-t-butyl ester structure ensures simultaneous deprotection of both carboxyl groups in a single step, streamlining library workflows. For best results, procure with ≥97% HPLC purity certification to minimize batch-to-batch variability in biological screening results [1].

Hit-to-Lead PROTAC Optimization with Linker Length Screening

In hit-to-lead PROTAC programs, linker length is systematically varied to optimize degradation efficiency (DC₅₀) and target selectivity. Bis-PEG3-t-butyl ester serves as the intermediate-length benchmark in a homologous series of homobifunctional linkers, bridging the gap between PEG2 (shorter) and PEG4/PEG6 (longer) variants . Its ~11-atom spacer is compatible with many E3 ligase-target protein distances, making it a rational starting point for initial SAR exploration. Researchers should compare degradation potency and selectivity against closely related linker lengths; minor changes can dramatically alter ternary complex geometry and degradation outcomes [1].

Bioconjugate and Drug Delivery System Development Requiring Controlled Acid-Labile Release

Beyond PROTAC applications, Bis-PEG3-t-butyl ester is suitable for constructing bioconjugates or drug delivery systems where controlled release of carboxylic acid functionalities is desired under mildly acidic conditions. The acid-labile t-butyl ester groups can be cleaved with TFA/DCM in ~95% yield within 1-2 hours , enabling on-demand generation of reactive carboxylic acid handles for subsequent conjugation to drugs, antibodies, or polymers. The PEG3 spacer provides sufficient hydrophilicity to maintain conjugate solubility without introducing excessive flexibility that could compromise structural integrity [1]. For pharmaceutical research requiring scalable, high-purity PEG linkers with documented analytical characterization, this compound offers a reliable option.

Analytical Method Development and Quality Control Reference Standard

Bis-PEG3-t-butyl ester, available with comprehensive analytical documentation including NMR, HPLC, and LC-MS certificates of analysis , can serve as a reference standard for analytical method development in quality control laboratories. Its well-defined molecular weight (362.46 g/mol), characteristic chromatographic retention time, and distinct mass spectrum facilitate method validation for PEG linker purity assessment. The compound's long-term storage stability (2 years at -20°C as powder) [1] supports its use as a calibration standard in routine analytical workflows.

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